An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,7-naphthyridin-8-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-1,7-naphthyridin-8-ol
This guide provides a comprehensive technical overview of the core physicochemical properties of 5-Chloro-1,7-naphthyridin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The naphthyridine scaffold is a recognized pharmacophore, and understanding the intrinsic properties of its derivatives is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing detailed, field-proven methodologies for the characterization of this and similar molecules.
Section 1: Molecular Structure and Tautomerism
5-Chloro-1,7-naphthyridin-8-ol possesses a planar, bicyclic aromatic ring system. The presence of a hydroxyl group at the C8 position, adjacent to a ring nitrogen, introduces the critical feature of tautomerism. The molecule exists in a dynamic equilibrium between the -ol form (5-Chloro-1,7-naphthyridin-8-ol) and the -one form (5-Chloro-1,7-naphthyridin-8(7H)-one).
Caption: Tautomeric equilibrium of 5-Chloro-1,7-naphthyridin-8-ol.
In the solid state and in most solvents, the equilibrium is expected to heavily favor the keto tautomer due to the thermodynamic stability of the amide-like functionality. This has significant implications for its hydrogen bonding capacity, crystal packing, and solubility. Spectroscopic techniques, particularly NMR, are essential to probe this equilibrium in solution.
Section 2: Core Physicochemical Data
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₅ClN₂O | N/A |
| Molecular Weight | 180.59 g/mol | N/A |
| Melting Point | Predicted: >200 °C | Based on related naphthyridinones. High melting points are typical for planar, hydrogen-bonding capable heterocyclic compounds. |
| Boiling Point | Predicted: >300 °C at 760 mmHg | Based on the boiling point of 5-Bromo-1,7-naphthyridin-8(7H)-one (455.087 °C at 760 mmHg). The chloro-analog is expected to have a lower boiling point. |
| pKa | Predicted: 2.0 - 3.0 (ring nitrogen), 8.0 - 9.0 (hydroxyl/N-H) | The pKa of the ring nitrogen is estimated from 5-chloro-1,7-naphthyridine (pKa ≈ 2.04). The acidity of the N-H in the keto tautomer is expected to be in the range of phenols or slightly more acidic due to the electron-withdrawing nature of the ring system. |
| logP (calculated) | 1.5 - 2.5 | This value is an estimate and will be highly dependent on the tautomeric form and the specific algorithm used for calculation. Experimental determination is crucial. |
| Solubility | Predicted: Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | The planar, crystalline nature and hydrogen bonding capabilities suggest low aqueous solubility. |
Section 3: Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 5-Chloro-1,7-naphthyridin-8-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the chloro and hydroxyl/keto functionalities. In a deuterated solvent like DMSO-d₆, the N-H proton of the keto tautomer would likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The coupling constants between adjacent protons will be invaluable for assigning the regiochemistry.
13C NMR: The carbon spectrum will reveal eight distinct signals. The carbonyl carbon of the keto tautomer will be the most downfield signal, typically in the range of 160-170 ppm. The carbon atom attached to the chlorine will also exhibit a characteristic chemical shift.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.
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Electron Ionization (EI): In an EI mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 180. A characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) is expected, which is a definitive indicator of the presence of a single chlorine atom.
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Electrospray Ionization (ESI): In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 181, also showing the characteristic chlorine isotopic pattern at m/z 183.
Infrared (IR) Spectroscopy
IR spectroscopy can provide strong evidence for the dominant tautomeric form. The presence of a strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O stretch of the keto tautomer. A broad absorption in the 3200-3500 cm⁻¹ region would correspond to the N-H stretch of the keto form or the O-H stretch of the enol form.
Section 4: Experimental Protocols
The following section details standardized protocols for the synthesis and characterization of 5-Chloro-1,7-naphthyridin-8-ol.
Synthesis
A plausible synthetic route to 5-Chloro-1,7-naphthyridin-8-ol involves the cyclization of a suitably substituted pyridine precursor, followed by chlorination.
Caption: A generalized synthetic workflow for 5-Chloro-1,7-naphthyridin-8(7H)-one.
Step-by-Step Protocol (Adapted from related syntheses):
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Synthesis of 1,7-Naphthyridin-8(7H)-one: This can be achieved through various established methods, such as the Gould-Jacobs reaction, starting from a 3-aminopyridine derivative and a suitable three-carbon synthon.
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Chlorination:
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To a solution of 1,7-Naphthyridin-8(7H)-one in a suitable solvent (e.g., phosphorus oxychloride), add the chlorinating agent (e.g., phosphorus oxychloride can serve as both solvent and reagent).
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Heat the reaction mixture under reflux for several hours, monitoring the progress by TLC.
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After completion, carefully quench the reaction mixture with ice water and neutralize with a base (e.g., sodium bicarbonate).
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Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
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Solubility Determination (Shake-Flask Method)
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Add an excess amount of 5-Chloro-1,7-naphthyridin-8-ol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.
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Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
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Centrifuge the suspension to pellet the undissolved solid.
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Carefully withdraw a known volume of the supernatant.
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Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
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Dissolve a precisely weighed amount of 5-Chloro-1,7-naphthyridin-8-ol in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Then, titrate with a standardized solution of a strong base (e.g., NaOH).
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
Section 5: Conclusion
The physicochemical properties of 5-Chloro-1,7-naphthyridin-8-ol, particularly its tautomeric equilibrium and hydrogen bonding potential, are critical determinants of its behavior in biological and chemical systems. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework for its synthesis and characterization, empowering researchers to generate high-quality, reliable data. The provided protocols are based on established methodologies and offer a solid foundation for further investigation into this promising class of compounds.
References
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ResearchGate. (2025). Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. Retrieved from [Link]
- RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI:10.1039/D4RA04262J.
- BenchChem. (n.d.). In-Depth Technical Guide: Physicochemical Properties of 2-Amino-5-chloro-1,8-naphthyridine.
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López-Cara, L. G., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(15), 4433. [Link]
- Smolecule. (2023). Buy 7-Chloro-1,8-naphthyridin-2-ol | 15944-34-0.
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PubChem. (n.d.). 7-Amino-5-chloro-1,7-naphthyridin-8-one. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. Retrieved from [Link]
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Poulos, K., et al. (2019). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. Journal of Chemical Education, 96(9), 1965-1971. [Link]


